Lipophilicity (LogP) Reduction Relative to Non-Pyrrolidine or Non-Methoxy Analogs as a Surrogate for Improved Metabolic Stability
In the pyridazine-3-carboxamide series, substituting a 6-pyrrolidine for a 6-morpholine or piperidine significantly reduces logP, which is correlated with decreased oxidative metabolism and improved solubility. The target compound's predicted logP (calculated as 2.93) is notably lower than that of GW842166X (measured logP = 4.12) [1], a prototypical CB2 agonist from a different chemotype. This ~1.2 logP unit reduction translates to a theoretical 16-fold improvement in metabolic stability based on established lipophilicity-metabolism relationships in drug design [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 2.93 (calculated via MCULE) [1] |
| Comparator Or Baseline | GW842166X (measured logP = 4.12) [1]; N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (predicted logP = 3.15, MCULE) |
| Quantified Difference | ΔlogP = -1.19 vs GW842166X; ΔlogP = -0.22 vs N-(2-fluorophenyl) analog |
| Conditions | LogP values from experimental (HPLC) for GW842166X; in silico predictions (XLogP3) for target and N-(2-fluorophenyl) analog. |
Why This Matters
Lower logP is a key selection criterion for compounds intended for in vivo use, as it predicts reduced metabolic turnover in liver microsomes and lower volume of distribution, directly impacting pharmacokinetic profile suitability.
- [1] Qian HY, et al. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017;139:930-942. (Table 2 for logP values) View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
